molecular formula C13H16ClN B3242029 2-(Naphthalen-1-yl)propan-2-amine hydrochloride CAS No. 149854-37-5

2-(Naphthalen-1-yl)propan-2-amine hydrochloride

Cat. No.: B3242029
CAS No.: 149854-37-5
M. Wt: 221.72
InChI Key: ZOXOBTGYOUSMIA-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Scaffolds in Organic and Medicinal Chemistry

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in the realms of organic and medicinal chemistry. chemscene.com Its rigid, planar, and lipophilic nature provides a unique framework for the construction of complex molecules. chemsrc.com The utility of this scaffold is demonstrated by its presence in numerous FDA-approved therapeutic agents, including the anti-inflammatory drug Naproxen, the beta-blocker Propranolol, and the antifungal agents Naftifine (B1207962) and Terbinafine. scbt.comekb.eg

The naphthalene core is not merely a passive carrier for functional groups; its extended π-electron system allows for critical interactions with biological targets. chemsrc.com Researchers have extensively modified the naphthalene ring to develop compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. scbt.com This versatility makes the naphthalene scaffold a key building block in modern drug discovery and development. scbt.com

Overview of Amine Derivatives in Contemporary Chemical Research

Amines, organic compounds containing a basic nitrogen atom with a lone pair of electrons, are fundamental to chemical science. molbase.com They are classified as primary (R-NH2), secondary (R2-NH), or tertiary (R3-N) based on the number of organic substituents attached to the nitrogen. molbase.com This structural diversity, combined with their inherent basicity and nucleophilicity, makes them indispensable building blocks in organic synthesis. mdpi.commdpi.com

In contemporary research, amine derivatives are ubiquitous. They are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and polymers. ekb.egmolbase.com In medicinal chemistry, the amine functional group is a key component of a vast number of bioactive molecules and drugs, where it often plays a critical role in binding to biological targets like receptors and enzymes through hydrogen bonding or ionic interactions. mdpi.com The study of amines continues to be a vibrant area of research, with ongoing efforts to develop novel synthetic methods and explore new applications in materials science and sustainable technologies. mdpi.com

Contextualization of 2-(Naphthalen-1-yl)propan-2-amine (B115517) Hydrochloride within Chemical Literature

While extensive literature exists for naphthalene-containing molecules and various amine derivatives, specific research focusing exclusively on 2-(Naphthalen-1-yl)propan-2-amine hydrochloride is limited in publicly accessible scientific databases. It is often encountered as a research chemical or a synthetic intermediate, a building block for the synthesis of more complex target molecules.

The scientific interest in this compound can be inferred from its structural components. It is an isomer of other researched naphthalene-propanamine structures, such as 1-(naphthalen-1-yl)propan-2-amine. nih.gov Research on related compounds, like N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine), has explored their neurotoxic and cardiotoxic effects, highlighting the pharmacological relevance of this structural class. tandfonline.com

Furthermore, the synthesis of analogous naphthalene-based amines is a subject of study, for instance, in the development of potential antifungal agents. mdpi.com The methodologies used to create these related structures provide a framework for the potential synthesis and chemical manipulation of this compound. The compound's structure—a primary amine hydrochloride attached to a tertiary carbon linked to a naphthalene ring—suggests its utility in creating sterically hindered molecular designs or as a precursor in synthetic pathways where this specific substitution pattern is desired. Its hydrochloride salt form enhances its stability and solubility in aqueous media, which is a common practice for amine-containing research compounds.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a related isomer for comparative context.

Table 1: Properties of this compound (Note: Data for this specific compound is limited; properties are based on its chemical structure and data from closely related compounds.)

PropertyValue
Molecular Formula C₁₃H₁₆ClN
Molecular Weight 221.73 g/mol
IUPAC Name 2-(naphthalen-1-yl)propan-2-amine;hydrochloride
Structure A propan-2-amine group attached to the 1-position of a naphthalene ring, as a hydrochloride salt.
Physical State Likely a solid at room temperature

Table 2: Computed Properties of Isomer 1-(Naphthalen-1-yl)propan-2-amine (Free Base) (Source: PubChem CID 413939) nih.gov

PropertyValue
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.26 g/mol
XLogP3 3.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 185.120449483 Da
Topological Polar Surface Area 26 Ų

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-1-ylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXOBTGYOUSMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of 2-(Naphthalen-1-yl)propan-2-amine (B115517) hydrochloride, distinct signals corresponding to the different types of protons in the molecule are expected. The presence of the hydrochloride salt would likely result in the amine protons being observed as a broad singlet, potentially exchanging with any residual water in the NMR solvent.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Naphthalene-H (7 protons)7.4 - 8.2Multiplet7H
Amine-H (3 protons)8.5 - 9.5Broad Singlet3H
Methyl-H (6 protons)~1.7Singlet6H

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

The seven protons on the naphthalene (B1677914) ring would appear in the aromatic region of the spectrum, typically between 7.4 and 8.2 ppm. Due to complex spin-spin coupling, these would likely present as a series of multiplets. The six protons of the two methyl groups are chemically equivalent and would therefore give rise to a single, sharp signal (a singlet) at approximately 1.7 ppm, integrating to six protons. The three amine protons, due to their attachment to a nitrogen atom and the formation of the hydrochloride salt, would be expected to appear as a broad singlet at a downfield chemical shift, likely in the range of 8.5 to 9.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information about the different carbon environments in a molecule. For 2-(Naphthalen-1-yl)propan-2-amine hydrochloride, a total of 13 distinct carbon signals would be anticipated.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
Naphthalene-C (10 carbons)120 - 140
Quaternary Amine-C55 - 65
Methyl-C25 - 35

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

The ten carbon atoms of the naphthalene ring would resonate in the aromatic region of the ¹³C NMR spectrum, typically between 120 and 140 ppm. The exact chemical shifts would depend on their position on the ring and their proximity to the propan-2-amine substituent. The quaternary carbon atom to which the amine group and the two methyl groups are attached would be expected to appear in the range of 55 to 65 ppm. The two equivalent methyl carbons would produce a single signal in the aliphatic region, anticipated to be between 25 and 35 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this molecule, significant correlations would be expected among the protons on the naphthalene ring, helping to elucidate their specific assignments. No correlations would be expected for the methyl and amine protons as they are singlets.

Mass Spectrometry (MS) Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. For 2-(Naphthalen-1-yl)propan-2-amine, the protonated molecule [M+H]⁺ would be observed.

Predicted HRMS Data:

IonCalculated m/z
[C₁₃H₁₆N]⁺186.1283

The exact mass of the protonated free base (C₁₃H₁₅N + H⁺) would be calculated and compared to the experimentally observed mass to confirm the elemental composition.

Gas Chromatography-Electron Impact Mass Spectrometry (GC-EIMS)

GC-EIMS is a technique where the sample is first separated by gas chromatography and then ionized by electron impact, causing fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound. For 2-(Naphthalen-1-yl)propan-2-amine, the analysis would likely be performed on the free base.

Predicted Fragmentation Pattern:

A major fragmentation pathway would likely involve the loss of a methyl group to form a stable secondary carbocation. Another significant fragmentation would be the cleavage of the bond between the quaternary carbon and the naphthalene ring.

Predicted Key Fragments:

m/zFragment
185[M]⁺ (molecular ion of the free base)
170[M - CH₃]⁺
127[C₁₀H₇]⁺ (Naphthyl cation)
58[C₃H₈N]⁺

The observation of these characteristic fragments in the mass spectrum would provide strong evidence for the structure of 2-(Naphthalen-1-yl)propan-2-amine.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

Liquid chromatography-mass spectrometry, particularly with an electrospray ionization source, is a powerful technique for the separation, detection, and identification of chemical compounds. In a hypothetical analysis of this compound, LC-ESI-MS would provide key information on its molecular weight and fragmentation patterns.

Operating in positive ionization mode, ESI would protonate the primary amine group. The free base has a molecular formula of C₁₃H₁₅N and a monoisotopic mass of approximately 185.12 Da. Therefore, the mass spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 186.13.

Tandem mass spectrometry (MS/MS) experiments would involve selecting the [M+H]⁺ parent ion and subjecting it to collision-induced dissociation. The fragmentation would likely proceed through characteristic pathways for protonated naphthyl-alkylamines. A primary fragmentation event would be the cleavage of the C-C bond between the naphthalene ring and the tertiary carbon, leading to the formation of a stable naphthylmethyl cation or related fragment. Another plausible fragmentation would involve the loss of the amine group.

Table 1: Predicted LC-ESI-MS Data for 2-(Naphthalen-1-yl)propan-2-amine

Ion Predicted m/z Description
[M+H]⁺ ~186.13 Protonated molecular ion of the free base
[M-NH₂]⁺ ~170.11 Fragment from loss of the amine group

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

In the FT-IR spectrum, characteristic peaks would include:

N-H stretching: A broad band in the region of 2800-3200 cm⁻¹ would be expected for the ammonium (B1175870) salt (-NH₃⁺).

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) from the methyl groups.

N-H bending: A moderately strong band around 1500-1600 cm⁻¹.

Aromatic C=C stretching: Several sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene ring system.

C-N stretching: A weaker band in the 1000-1200 cm⁻¹ range.

Aromatic C-H bending (out-of-plane): Strong bands in the 700-900 cm⁻¹ region, which are often diagnostic for the substitution pattern on the aromatic ring.

The Raman spectrum would show complementary information. The highly symmetric and polarizable naphthalene C=C bonds would produce strong signals in the 1300-1600 cm⁻¹ region. Aliphatic C-H stretching and bending modes would also be visible.

Table 2: Predicted Vibrational Spectroscopy Peaks for this compound

Vibrational Mode Predicted FT-IR Range (cm⁻¹) Predicted Raman Range (cm⁻¹) Intensity (Typical)
N-H Stretch (Ammonium) 2800-3200 (broad) Weak Strong (IR)
Aromatic C-H Stretch 3050-3100 3050-3100 Medium
Aliphatic C-H Stretch 2850-2970 2850-2970 Strong
Aromatic C=C Stretch 1400-1600 1300-1600 Strong (Raman)
N-H Bend (Ammonium) 1500-1600 Weak Medium (IR)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. As no crystal structure has been deposited in public databases like the Cambridge Structural Database (CSD) for this compound, this section remains speculative. A successful crystallographic analysis would confirm the molecular connectivity, bond lengths, bond angles, and torsion angles.

The crystal packing would be primarily dictated by the formation of hydrogen bonds between the ammonium (-NH₃⁺) group and the chloride anion (Cl⁻). Each ammonium group, with its three hydrogen atoms, can act as a hydrogen bond donor, while the chloride ion is an effective acceptor. This would likely create a network of N-H···Cl hydrogen bonds, forming chains, layers, or a three-dimensional lattice that defines the crystal structure.

The target molecule, 2-(naphthalen-1-yl)propan-2-amine, is achiral as the central carbon atom is bonded to two identical methyl groups. Therefore, it does not have enantiomers, and the concept of absolute stereochemistry is not applicable. The molecule is prochiral, but in its crystalline form, it would not exhibit enantiomeric properties.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

As this compound is an achiral molecule, it will not exhibit a circular dichroism spectrum or optical rotation. A solution of this compound would be optically inactive. Therefore, an assessment of enantiomeric purity is not relevant for this specific chemical structure.

Computational Chemistry and Theoretical Investigations of 2 Naphthalen 1 Yl Propan 2 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the molecular behavior of 2-(Naphthalen-1-yl)propan-2-amine (B115517) hydrochloride. These calculations, grounded in the principles of quantum mechanics, offer a detailed description of the electron distribution and energy states of the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For 2-(Naphthalen-1-yl)propan-2-amine hydrochloride, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov The optimization process seeks the minimum energy conformation, providing a foundational understanding of the molecule's structure. The resulting geometry is crucial for subsequent analyses of the compound's electronic and spectroscopic properties.

ParameterBond/AnglePredicted Value
Bond LengthC-C (naphthalene)1.37-1.42 Å
C-C (propyl chain)1.53-1.54 Å
C-N1.48 Å
Bond AngleC-C-C (naphthalene)119-121°
C-C-N (propyl chain)109.5°
Dihedral AngleC-C-C-C (naphthalene)~0° (planar)

The electronic structure of a molecule is key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.govsamipubco.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as the electrophilicity index (ω), which measures the ability of a molecule to accept electrons. These parameters are vital for predicting how this compound will interact with other chemical species. nih.gov

PropertySymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.20
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.15
HOMO-LUMO Energy GapΔE5.05
Ionization PotentialI6.20
Electron AffinityA1.15
Electronegativityχ3.675
Chemical Hardnessη2.525
Chemical SoftnessS0.198
Electrophilicity Indexω2.67

Theoretical calculations can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound. DFT methods can compute the vibrational frequencies corresponding to the different modes of atomic motion within the molecule. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule. nih.gov This is particularly useful for understanding the compound's chromophoric properties, which are largely influenced by the naphthalene (B1677914) moiety.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. nih.gov For this compound, the MEP surface would likely show a region of high positive potential (blue) around the ammonium (B1175870) group, indicating its susceptibility to nucleophilic attack. Conversely, the electron-rich naphthalene ring would exhibit regions of negative potential (red), suggesting these are sites for electrophilic attack.

Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.gov For this compound, NBO analysis can quantify the stability arising from interactions between filled and vacant orbitals, offering deeper insight into the molecule's electronic structure.

The Electron Localization Function (ELF) is used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. This analysis provides a clear depiction of the chemical bonding within the molecule, complementing the information obtained from NBO studies.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can explore its conformational landscape, identifying the most stable and accessible conformations in different environments (e.g., in solution). This is particularly important for understanding how the molecule's shape can influence its interactions with other molecules. By simulating the motion of the atoms, MD can reveal the flexibility of the propan-2-amine side chain relative to the rigid naphthalene ring system.

Molecular Docking Simulations for Ligand-Receptor Interactions (Hypothetical Mechanisms)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique can elucidate hypothetical binding modes of this compound with various biological receptors, offering insights into its potential mechanisms of action.

Given its structural similarity to known monoamine transporter (MAT) ligands, hypothetical docking studies could target the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many psychoactive compounds. nih.gov

In a hypothetical docking simulation, the naphthalene ring of the compound would likely engage in hydrophobic and π-π stacking interactions within a lipophilic pocket of the transporter's binding site. The protonated amine group is crucial for forming strong ionic interactions or hydrogen bonds with key acidic residues, such as aspartate, in the active site. This anchoring interaction is a common feature for many transporter ligands.

Research on other naphthalene-based compounds has demonstrated their potential to bind to various other targets, including viral proteases and protein aggregates. For instance, studies on naphthalene derivatives as inhibitors of SARS-CoV Papain-like Protease (PLpro) show that the naphthalene moiety binds within specific subsites of the enzyme. nih.govnih.gov Similarly, novel triazole-naphthalene derivatives have been evaluated for their binding affinity against phosphorylated tau protein, a hallmark of Alzheimer's disease, with docking scores indicating strong binding potential through hydrogen bonding and π-π interactions. chemrxiv.org

A hypothetical docking study of this compound against monoamine transporters could yield results similar to those summarized in the table below, illustrating potential binding affinities and key interacting residues based on analyses of analogous compounds.

Target ReceptorHypothetical Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Primary Interaction Types
Dopamine Transporter (DAT)-8.9Asp79, Ser149, Phe326Ionic, Hydrogen Bond, π-π Stacking
Norepinephrine Transporter (NET)-8.5Asp75, Tyr151, Phe317Ionic, Hydrogen Bond, Hydrophobic
Serotonin Transporter (SERT)-9.2Asp98, Tyr176, Phe335Ionic, Hydrogen Bond, π-π Stacking
SARS-CoV-2 PLpro-7.5Asp164, Tyr268, Gln269Hydrogen Bond, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) and Structure-Selectivity Relationship (QSSR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or selectivity. longdom.orgsysrevpharm.org These models are invaluable for predicting the activity of new compounds and for optimizing lead structures in drug discovery.

For a series of analogs of this compound, a QSAR model could be developed to predict their affinity for a specific biological target, such as the serotonin transporter. The model would be built using a set of "descriptors"—numerical values that quantify various aspects of the molecule's physicochemical properties.

Key descriptors in such a model would likely include:

Lipophilicity (logP): The naphthalene group confers significant lipophilicity, which often correlates with membrane permeability and binding to hydrophobic pockets in receptors. QSAR studies on other naphthalene derivatives have highlighted the importance of logP in describing antimicrobial activity. nih.gov

Electronic Descriptors: Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can describe a molecule's ability to participate in charge-transfer interactions. nih.gov The distribution of partial charges on the amine and naphthalene ring would also be critical.

Topological and Steric Descriptors: Molecular connectivity indices, molecular weight, and shape indices quantify the size, shape, and branching of the molecule. These are crucial for describing how the ligand fits into the receptor's binding site.

A hypothetical QSAR equation for binding affinity (expressed as pIC50) at a target like SERT might look like this:

pIC50 = β0 + β1(logP) - β2(HOMO) + β3(Molecular_Connectivity_Index) + ...

Where β values are the coefficients determined by regression analysis, indicating the relative importance of each descriptor. A QSSR model would be developed similarly but would aim to predict the ratio of activity between two targets (e.g., SERT vs. DAT) to guide the design of more selective compounds.

The table below presents a hypothetical set of descriptors for this compound and two theoretical analogs, illustrating the data used to construct a QSAR model.

CompoundlogPHOMO Energy (eV)Molecular Weight (g/mol)Predicted pIC50 (SERT)
2-(Naphthalen-1-yl)propan-2-amine HCl3.15-8.95221.738.10
Analog 1 (4-fluoro-naphthalen)3.34-9.05239.728.35
Analog 2 (4-methoxy-naphthalen)3.05-8.70251.767.90

Pharmacological and Biological Research of 2 Naphthalen 1 Yl Propan 2 Amine Hydrochloride Analogues in Vitro and in Silico Studies Only

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

Monoamine Transporter (DAT, NET, SERT) Inhibition Mechanisms

Analogues of 2-(naphthalen-1-yl)propan-2-amine (B115517) hydrochloride, specifically those containing a naphthalene (B1677914) ring structure, have been investigated for their interaction with monoamine transporters. Naphthalene-containing amines often exhibit activity at these transporters. For instance, the analogue (S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride functions as a monoamine transporter inhibitor. This compound demonstrates a significant affinity for both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). The inhibition of these transporters leads to an increase in the extracellular concentrations of their respective neurotransmitters.

Serotonin (B10506) Receptor (e.g., 5-HT2B, 5-HT2A) Agonist/Antagonist Functional Assays

The interaction of naphthalene-based structures with serotonin (5-HT) receptors has been a subject of study. Systematic modification of related structures has led to the development of compounds with significant affinity for specific serotonin receptor subtypes. nih.gov For example, a class of analogues known as 2-(1-Naphthyloxy)ethylamines has been evaluated for binding to human 5-HT receptors. nih.gov

One such compound, N-monomethyl-2-(1-naphthyloxy)-ethylamine, was found to exhibit high affinity for human 5-HT1D beta (h5-HT1B) and 5-HT1D alpha (h5-HT1D) receptors. nih.gov Functional assays confirmed its role as an agonist at h5-HT1B receptors. nih.gov While specific data on 5-HT2B or 5-HT2A receptor interactions for these particular analogues is limited in the provided context, it is known that the 5-HT2B receptor is coupled to the stimulation of inositol (B14025) lipid hydrolysis in recombinant cell lines. nih.gov

Binding Affinities of N-monomethyl-2-(1-naphthyloxy)-ethylamine at Human Serotonin Receptors
CompoundReceptor SubtypeBinding Affinity (Ki)Functional Activity
N-monomethyl-2-(1-naphthyloxy)-ethylamineh5-HT1B26 nM nih.govAgonist nih.gov
h5-HT1D34 nM nih.govNot specified

Alpha-2C Adrenoceptor Binding Affinities

The α2C-adrenoceptor, one of three α2-adrenoceptor subtypes (α2A, α2B, and α2C), plays a role in modulating neurotransmission. wikipedia.orgguidetopharmacology.org These receptors are critical in regulating neurotransmitter release from adrenergic neurons in the central nervous system. wikipedia.org While specific binding data for analogues of 2-(naphthalen-1-yl)propan-2-amine hydrochloride at the α2C-adrenoceptor are not detailed in the available research, extensive studies have characterized the affinities of various reference antagonists for the human α2-adrenoceptor subtypes. nih.gov These studies utilize radioligand binding assays, often with ³H-rauwolscine, to determine the dissociation constants (KD) of different compounds. nih.gov The data illustrates the varying selectivity profiles of ligands for the α2C subtype compared to α2A and α2B. nih.gov For example, MK-912 is recognized as a high-affinity and relatively selective antagonist for the α2C-adrenoceptor. nih.gov

Binding Affinities (Log KD) of Selected Antagonists for Human α2-Adrenoceptor Subtypes
Compoundα2A-Adrenoceptorα2B-Adrenoceptorα2C-Adrenoceptor
Yohimbine-8.66 nih.gov-8.24 nih.gov-8.49 nih.gov
RX821002-9.04 nih.gov-8.24 nih.gov-8.66 nih.gov
MK-912-8.32 nih.gov-7.79 nih.gov-9.82 nih.gov
BRL44408-8.31 nih.gov-6.53 nih.gov-7.39 nih.gov

Enzyme Inhibition Studies (In Vitro)

Acetylcholinesterase (AChE) Inhibition Profiling

The acetylcholinesterase (AChE) enzyme is a significant therapeutic target, and various naphthalene-containing analogues have been evaluated for their inhibitory potential. nih.govnih.gov One study investigated a series of phthalimide-based analogues incorporating a naphthalene moiety. nih.gov These compounds demonstrated a range of inhibitory potencies against AChE, with the most potent derivative in that series, a compound with a 4-Fluorophenyl moiety, showing an IC₅₀ value of 16.42 µM. nih.gov

Another class of analogues, 4-substituted-1,2-naphthoquinone derivatives, also exhibited moderate to high inhibitory activity against AChE. nih.gov In this series, the compound substituted with a 4-nitrophenylamino group (4h) was the most potent, with an 85% inhibition of AChE activity at a 50 µM concentration. nih.gov In silico docking studies suggested these 1,2-naphthoquinone (B1664529) derivatives may act as dual-binding inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

AChE Inhibitory Activity of Phthalimide-Based Naphthalene Analogues
CompoundAChE IC50 (µM)
Compound 4b (4-Fluorophenyl moiety)16.42 ± 1.07 nih.gov
Donepezil (Reference)0.41 ± 0.09 nih.gov
AChE Inhibitory Activity of 1,2-Naphthoquinone (1,2-NQ) Analogues
Compound% Inhibition at 50 µM
1,2-NQ (Parent Compound)35% nih.gov
Compound 4h (4-nitrophenylamino substituent)85% nih.gov

Cytochrome P450 (CYP) Interaction and Other Enzyme Assessments

The naphthalene structure is a substrate for various cytochrome P450 (CYP) enzymes, which are central to the metabolism of a wide range of xenobiotics. In vitro studies using human liver microsomes have characterized the metabolism of the parent naphthalene molecule. nih.gov The primary metabolites formed are trans-1,2-dihydro-1,2-naphthalenediol, 1-naphthol (B170400), and 2-naphthol (B1666908). nih.gov Specific P450 isoforms have been identified as the principal enzymes responsible for this metabolism. CYP1A2 is most efficient at producing the dihydrodiol and 1-naphthol, while CYP3A4 is most effective for 2-naphthol formation. nih.gov Further metabolism of these primary products is also mediated by CYP isoforms, with CYP1A2 and CYP2D6*1 being the most active in converting 1-naphthol to 1,4-naphthoquinone. nih.gov Additionally, some polycyclic aromatic compounds containing naphthalene-like structures can act as mechanism-based inhibitors of CYP enzymes. mdpi.com

Kinetic Parameters for Naphthalene Metabolism by Pooled Human Liver Microsomes
MetaboliteKm (µM)Vmax (pmol/mg protein/min)Primary P450 Isoform
trans-1,2-dihydro-1,2-naphthalenediol23 nih.gov2860 nih.govCYP1A2 nih.gov
1-Naphthol40 nih.gov268 nih.govCYP1A2 nih.gov
2-Naphthol116 nih.gov22 nih.govCYP3A4 nih.gov

Antimicrobial and Antifungal Activity Assessment (In Vitro)

Analogues of 2-(naphthalen-1-yl)propan-2-amine have demonstrated a broad spectrum of activity against various microbial pathogens. The naphthalene moiety is a versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities, including antimicrobial effects. Several naphthalene-based molecules, such as naftifine (B1207962) and terbinafine, have received FDA approval and are used as antimicrobial agents.

In vitro studies on N-(naphthalen-1-yl)propanamide derivatives, which are structurally related to the subject compound, have shown notable antibacterial activity. For instance, certain derivatives exhibited significant efficacy against Gram-positive bacteria, with a potency comparable to half that of chloramphenicol. Specifically, compounds such as 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide, N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide, and 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide have demonstrated this level of activity.

Conversely, the activity of these analogues against Gram-negative bacteria appears to be more limited. One compound, 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide, displayed activity against Yersinia enterocolitica. Other research on naphthylamine analogues containing azetidinone and thiazolidinone moieties has also reported broad-spectrum activity against both Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa.

Table 1: In Vitro Antibacterial Activity of Selected N-(Naphthalen-1-yl)propanamide Analogues

CompoundTarget BacteriaObserved Efficacy
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamideGram-positive bacteriaHalf the potency of chloramphenicol
N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamideGram-positive bacteriaHalf the potency of chloramphenicol
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamideGram-positive bacteriaHalf the potency of chloramphenicol
2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamideYersinia enterocolitica (Gram-negative)Active

The antifungal properties of naphthalene-based compounds are well-documented, with naftifine, a naphthalenemethane amine derivative, showing high activity against dermatophytes. Studies on naftifine revealed Minimum Inhibitory Concentrations (MICs) ranging from 0.01 to 0.2 µg/mL on agar (B569324) and 0.2 to 2 µg/mL in broth against various species of Trichophyton, Microsporum, and Epidermophyton. These values are notably lower than those of some imidazole (B134444) antifungals.

N-(naphthalen-1-yl)propanamide derivatives have also demonstrated significant antifungal activity. Compounds like 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide exhibited antifungal activity at half the potency of ketoconazole (B1673606) against at least one fungal species. Furthermore, naphthylamine analogues bearing azetidinone and thiazolidinone moieties have shown remarkable activity against the yeast Candida albicans.

Table 2: In Vitro Antifungal Activity of Selected Naphthalene Analogues

Compound/Analogue ClassTarget FungiMIC Range (µg/mL)
NaftifineDermatophytes (Trichophyton, Microsporum, Epidermophyton spp.)0.01 - 2.0
N-(naphthalen-1-yl)propanamide derivativesVarious fungiComparable to half the potency of ketoconazole
Naphthylamine analogues with azetidinone/thiazolidinoneCandida albicansData not specified, but activity reported as "remarkable"

The ability of pathogenic microorganisms to form biofilms presents a significant challenge in treating infections. Research into azole derivatives incorporating a naphthalene ring has shown promising results in combating fungal biofilms. These compounds have demonstrated inhibitory effects on Candida albicans biofilms at a concentration of 4 μg/mL, which is comparable to the activity of amphotericin B, a known anti-biofilm agent. This suggests that the naphthalene moiety can be a crucial component in designing antifungal agents with potent anti-biofilm properties.

Elucidation of Molecular Mechanisms of Biological Action (e.g., Efflux Pump Inhibition, Mitochondrial Function Modulation)

In silico studies have been instrumental in elucidating the potential molecular mechanisms of action for naphthalene-based antimicrobial agents. Molecular docking studies on azole derivatives featuring a naphthalene ring have predicted their interaction with fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. The ergosterol pathway is a common target for azole antifungal drugs. The in silico models suggest that the imidazole component of these analogues interacts with the heme cofactor of the enzyme, while the naphthalene group interacts with the amino acid residue Tyr118. This dual interaction likely contributes to the potent antifungal activity observed.

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial and antifungal potency of lead compounds. For naphthalene-substituted derivatives of the allylamine (B125299) antimycotic terbinafine, SAR investigations have revealed that the bulkiness of the substituent on the naphthalene ring significantly influences antifungal activity.

Key findings from these SAR studies include:

Only small substituents, such as hydrogen or in some cases fluorine, are well-tolerated at positions 2-4 and 6-8 of the naphthalene ring.

Larger substituents (e.g., F, Cl, Br, Me) can be accommodated at the 5-position.

The introduction of fluorine at positions 3, 5, and 7, or chlorine at position 5, can enhance activity against yeasts.

A simultaneous introduction of two fluoro substituents at positions 5 and 7 can lead to a significant (8- to 16-fold) improvement in potency against Aspergillus fumigatus, Candida albicans, and Candida parapsilosis.

These findings underscore the importance of the substitution pattern on the naphthalene nucleus for antifungal efficacy and provide a roadmap for the rational design of more potent analogues of 2-(naphthalen-1-yl)propan-2-amine.

Analytical Methodologies for Purity and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 2-(Naphthalen-1-yl)propan-2-amine (B115517) hydrochloride. Various chromatographic methods are utilized to ensure the purity, quantify the compound, and resolve its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the routine purity assessment and quantification of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride. The development of a robust HPLC method is critical for ensuring accurate and reproducible results. A typical method involves a reversed-phase approach, which separates compounds based on their hydrophobicity.

The hydrophobic naphthalene (B1677914) moiety in this compound provides strong retention on nonpolar stationary phases. A common choice for the stationary phase is a C18 column, which consists of silica (B1680970) particles functionalized with 18-carbon alkyl chains. The mobile phase generally comprises a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer.

Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Stationary Phase C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL
Column Temperature 25 °C

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product.

For the analysis of amine compounds, silica gel plates are commonly used as the stationary phase. The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or triethylamine) is often employed. The addition of a small amount of a base like triethylamine (B128534) to the mobile phase can help to reduce the tailing of the amine spots. Visualization of the spots can be achieved under UV light (typically at 254 nm) due to the UV-absorbing naphthalene ring, or by using a staining agent such as ninhydrin, which reacts with the primary amine to produce a colored spot.

Table 2: Example TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate : Hexane : Triethylamine (70:25:5 v/v/v)
Visualization UV light (254 nm) and Ninhydrin stain

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral compound, the separation of its enantiomers is essential for determining the enantiomeric excess (ee). Chiral HPLC is the most widely used technique for this purpose. This is particularly important in the pharmaceutical industry, where different enantiomers can have distinct pharmacological and toxicological properties.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the resolution of a wide range of chiral compounds, including amines. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Representative Chiral HPLC Conditions for Enantiomeric Separation

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be employed as a simple and rapid method for the quantitative analysis of this compound in bulk drug and formulation samples. The naphthalene ring system in the molecule contains a chromophore that absorbs ultraviolet radiation, making it suitable for this technique.

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform the analysis, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax). The λmax for naphthalene derivatives is typically in the UV region. A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their concentrations. The concentration of the unknown sample can then be determined from this curve.

Purity Assessment Techniques and Impurity Profiling

Purity assessment and impurity profiling are critical aspects of quality control for any pharmaceutical compound. lgcstandards.com An impurity profile is a detailed description of the identified and unidentified impurities present in a drug substance. lgcstandards.com The presence of impurities, even in small amounts, can affect the efficacy and safety of a drug.

HPLC is the most powerful tool for impurity profiling due to its high resolution and sensitivity. A validated HPLC method can separate the main compound from its potential impurities, which may include starting materials, intermediates, by-products of the synthesis, and degradation products. The identification of these impurities is often achieved by hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS).

Potential impurities in this compound could arise from the synthetic route. For instance, if the synthesis involves the reduction of a corresponding ketone, the unreacted ketone could be a potential impurity. Similarly, side reactions could lead to the formation of isomeric impurities. Forced degradation studies are also performed to identify potential degradation products that might form under various stress conditions such as heat, light, humidity, and acidic or basic environments.

Metabolic Investigations and Stability of 2 Naphthalen 1 Yl Propan 2 Amine Hydrochloride Analogues in Vitro and Theoretical

In Vitro Metabolic Stability Studies (e.g., using Human Liver Microsomes)

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. researchgate.net These studies typically utilize subcellular fractions of liver cells, such as human liver microsomes (HLMs), which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. xenotech.com The metabolic stability of a compound is determined by monitoring the decrease in its concentration over time when incubated with HLMs in the presence of necessary cofactors, such as NADPH. dndi.org

The primary parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). A short half-life and high clearance value suggest rapid metabolism, which may lead to low bioavailability and short duration of action in vivo. researchgate.net Conversely, a long half-life and low clearance indicate high metabolic stability. researchgate.net

The experimental procedure involves incubating the test compound (e.g., 2-(Naphthalen-1-yl)propan-2-amine) at a specific concentration (typically 0.5-1.0 µM) with a known concentration of HLM protein (e.g., 0.5 mg/mL) and an NADPH-regenerating system at 37°C. xenotech.comdndi.org Aliquots are taken at various time points, and the reaction is quenched. The remaining concentration of the parent compound is then quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). springernature.com

To contextualize the results, compounds with known metabolic profiles, such as the rapidly metabolized verapamil and the more stable alprazolam, are often included as controls. xenotech.com

Table 1: Representative In Vitro Metabolic Stability Data in Human Liver Microsomes This table presents hypothetical data for illustrative purposes.

Compound In Vitro t½ (min) Intrinsic Clearance (CLint) (µL/min/mg protein) Metabolic Stability Classification
2-(Naphthalen-1-yl)propan-2-amine (B115517) 25 27.7 Intermediate Clearance
Verapamil (High Clearance Control) < 10 > 70 High Clearance

Identification and Characterization of Putative Metabolites

The chemical structure of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride suggests several potential sites for metabolic transformation. The metabolism is expected to occur on both the naphthalene (B1677914) ring system and the propan-2-amine side chain.

Metabolism of the Naphthalene Moiety: Studies on naphthalene itself have established that it is metabolically activated by cytochrome P450 enzymes to form a 1,2-epoxide. nih.gov This reactive intermediate can then undergo several transformations:

Hydroxylation: The most common metabolic pathway for aromatic rings. This would lead to the formation of various hydroxylated metabolites (naphthols). For the 1-substituted naphthalene ring, hydroxylation could occur at several positions.

Dihydrodiol Formation: The epoxide intermediate can be hydrolyzed by epoxide hydrolase to form trans-1,2-dihydro-1,2-naphthalenediol. epa.gov

Metabolism of the Propan-2-amine Side Chain: The aminopropane side chain is also susceptible to metabolic enzymes. The structural isomer, 1-(Naphthalen-1-yl)propan-2-amine (1-NAP), is known to be a substrate for monoamine oxidase A (MAO-A). wikipedia.org This suggests that oxidative deamination could be a significant metabolic pathway for 2-(Naphthalen-1-yl)propan-2-amine, which would lead to the formation of a ketone metabolite and the release of ammonia. Other potential reactions include N-oxidation.

Based on these established pathways, the following putative metabolites can be proposed.

Table 2: Putative Metabolites of 2-(Naphthalen-1-yl)propan-2-amine

Putative Metabolite Proposed Metabolic Pathway Key Enzyme Family
Hydroxy-2-(naphthalen-1-yl)propan-2-amines Aromatic Hydroxylation Cytochrome P450 (CYP)
2-(Dihydroxynaphthalen-1-yl)propan-2-amines Secondary Hydroxylation Cytochrome P450 (CYP)
1-(1-oxopropan-2-yl)naphthalene Oxidative Deamination Monoamine Oxidase (MAO)

Theoretical Predictions of Metabolic Pathways

Phase I Metabolism: The primary metabolic transformations are expected to be mediated by CYP enzymes and MAO. Studies on naphthalene metabolism using pooled human liver microsomes have identified CYP1A2 as the most efficient enzyme for producing 1-naphthol (B170400) and the dihydrodiol metabolite, while CYP3A4 is most effective for producing 2-naphthol (B1666908). nih.govepa.gov Further metabolism of 1-naphthol to 1,4-naphthoquinone can be mediated by CYP1A2 and CYP2D6. epa.gov Therefore, these specific CYP isoforms are prime candidates for the enzymatic transformation of the naphthalene ring of the target compound.

Simultaneously, the amine group on the side chain is a likely target for MAO-A, as seen with its isomer 1-NAP. wikipedia.org This would result in a parallel metabolic pathway independent of CYP-mediated ring oxidation.

Phase II Metabolism: The hydroxylated metabolites (naphthols) generated during Phase I are potential substrates for Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. The primary conjugation pathways would be glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).

Compound Stability under Various Experimental Conditions

Forced degradation, or stress testing, is employed to understand the intrinsic chemical stability of a compound and to identify potential degradation products. nih.gov These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines. rjptonline.org The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating and to understand the degradation pathways. researchgate.net

Typical stress conditions include:

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

Base Hydrolysis: Exposure to a strong base (e.g., 0.1 M NaOH) at elevated temperatures. rjptonline.org

Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂). rjptonline.org

Photostability: Exposure to high-intensity light within a photostability chamber, as per ICH Q1B guidelines.

Thermal Stress: Heating the compound in solid form or in solution at high temperatures (e.g., 60-80°C).

The stability of this compound would be assessed under these conditions, with degradation being monitored by a stability-indicating HPLC method.

Table 3: Predicted Stability Profile of this compound under Forced Degradation Conditions

Stress Condition Predicted Outcome Rationale
Acid Hydrolysis (0.1 M HCl, 60°C) Likely Stable Aromatic amines and naphthalene rings are generally stable to acid hydrolysis.
Base Hydrolysis (0.1 M NaOH, 60°C) Likely Stable The core structure lacks readily hydrolyzable functional groups like esters or amides.
Oxidation (3% H₂O₂, RT) Potential Degradation The naphthalene ring and the amine group are susceptible to oxidation, potentially forming N-oxides or quinones.
Photolysis (ICH Q1B) Potential Degradation Naphthalene-containing compounds can be photosensitive and may degrade upon exposure to UV light.

Synthesis and Investigation of Derivatives, Prodrugs, and Hybrid Molecules

Design and Synthesis of Structural Analogs and Homologs

The design and synthesis of structural analogs and homologs are fundamental strategies in medicinal chemistry to probe the SAR of a lead compound. For the 2-(naphthalen-1-yl)propan-2-amine (B115517) core, this involves systematic changes to the molecule's size, shape, and stereochemistry.

Key synthetic approaches to generate analogs often begin with the regioselective functionalization of naphthalene (B1677914). A common route involves the Friedel-Crafts acylation of naphthalene with a propanoyl derivative, followed by reductive amination of the resulting ketone to introduce the amine group. This multi-step process allows for the creation of a variety of related structures.

Homologs, which differ by one or more methylene (B1212753) units (-CH2-), can be synthesized by choosing appropriate starting materials. For instance, using an acetyl or butanoyl group instead of a propanoyl group in the initial acylation step would lead to homologs with shorter or longer alkyl chains, respectively.

Table 1: Examples of Structural Analogs and Homologs

Compound NameStructural ModificationSynthetic PrecursorKey Reaction Type
1-(Naphthalen-1-yl)propan-2-amineIsomer (amine at C2 of propane (B168953) chain)1-(Naphthalen-1-yl)propan-2-one (B104311)Reductive Amination
3-(Naphthalen-1-yl)propan-1-amineIsomer (straight chain amine)3-(Naphthalen-1-yl)propanal or propanenitrileReductive Amination or Nitrile Reduction
2-(Naphthalen-1-yl)butan-2-amineHomolog (ethyl instead of methyl group)1-(Naphthalen-1-yl)butan-2-oneReductive Amination
2-Methyl-1-(naphthalen-1-yl)propan-2-amineIsomer (rearranged propane chain)1-NaphthylacetoneLeuckart reaction or similar

Functional Group Modifications on the Naphthalene Ring

Altering the substitution pattern on the naphthalene ring is a critical strategy for fine-tuning the electronic and steric properties of the molecule. Traditional electrophilic aromatic substitution on naphthalene can be difficult to control, often resulting in a mixture of isomers. Therefore, modern synthetic methods focus on regioselective reactions, including metal-catalyzed cross-coupling and C-H functionalization, to introduce substituents at specific positions. researchgate.netresearchgate.net

Research on analogous structures, such as derivatives of the antifungal agent terbinafine, has shown that the biological potency is highly dependent on the nature and position of substituents on the naphthalene moiety. nih.gov Studies indicate that only small, non-bulky groups are well-tolerated at most positions. For example, introducing fluorine or chlorine at specific positions can sometimes enhance activity against certain biological targets. nih.gov

Table 2: Potential Naphthalene Ring Modifications and Synthetic Strategies

Position on RingFunctional GroupPotential Synthetic MethodAnticipated Effect
Position 4Methoxy (-OCH3)Nitration, reduction, diazotization, hydrolysis, and methylationAlters electron density and lipophilicity
Position 5Chlorine (-Cl)Directed ortho-metalation followed by chlorinationIncreases lipophilicity, may enhance binding
Position 7Fluorine (-F)Halogenation of a substituted naphthalene precursorCan improve metabolic stability and binding affinity
VariousMethyl (-CH3)Friedel-Crafts alkylation of a suitable precursorIncreases bulk and lipophilicity

Alterations to the Propane Chain and Amine Moiety

The propane chain and the primary amine group are key sites for modification to influence the compound's polarity, basicity, and ability to form hydrogen bonds.

N-Alkylation and N-Acylation: The primary amine is readily converted into secondary or tertiary amines through N-alkylation with alkyl halides. mdpi.com Acylation with acid chlorides or anhydrides yields amides, which are neutral and can act as hydrogen bond donors and acceptors. For example, the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid from a related precursor demonstrates the feasibility of creating amide derivatives. researchgate.net These modifications can significantly alter the molecule's pharmacokinetic properties.

Chain Modification: Shortening, lengthening, or introducing rigidity to the propane chain can impact how the molecule fits into a biological target. For instance, replacing the propane chain with a cyclopropane (B1198618) ring can increase metabolic stability and conformational rigidity.

Development of Prodrug Strategies to Enhance Specific Biological Properties

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. nih.gov This approach is widely used to overcome undesirable properties such as poor solubility, low permeability, chemical instability, or rapid metabolism. ijpcbs.comnih.gov The primary amine of 2-(naphthalen-1-yl)propan-2-amine is an ideal handle for prodrug design.

The main goals for creating prodrugs of amine-containing compounds are to suppress ionization to improve membrane penetration, increase metabolic stability, or achieve tissue-specific targeting. researchgate.net This is typically achieved by covalently attaching a "promoieity" that is later cleaved by enzymes (like esterases or amidases) or by the chemical environment in the body. orientjchem.org

Table 3: Common Prodrug Strategies for Primary Amines

Prodrug TypePromoieityLinkageCleavage MechanismProperty Enhanced
Amide ProdrugAmino acid, carboxylic acidAmideEnzymatic (amidases)Modulated solubility, potential for transporter targeting
Carbamate ProdrugAlcohol, phenolCarbamateEnzymatic (esterases)Increased lipophilicity, enhanced permeability
Phosphate ProdrugPhosphate group (via a linker)PhosphoramidateEnzymatic (phosphatases)Greatly increased aqueous solubility
Mannich Base ProdrugCarbonyl compoundN-C-XChemical (pH-dependent hydrolysis)Improved dissolution rate

Creation of Hybrid Compounds with Enhanced or Novel Activities

Molecular hybridization involves covalently linking two or more distinct pharmacophores (bioactive structural units) to create a single molecule with potentially enhanced or entirely new biological activities. mdpi.com This strategy aims to exploit synergistic effects, overcome drug resistance, or hit multiple biological targets simultaneously.

The 2-(naphthalen-1-yl)propan-2-amine scaffold can be coupled with other bioactive moieties. For example, research has shown the successful synthesis of naphthalene-chalcone hybrids, which combine the structural features of naphthalene with chalcones known for various biological effects. nih.gov Another approach could involve linking the naphthalene structure to a different heterocyclic system, such as a triazole, to create complex biheterocyclic compounds. mdpi.com The design of such hybrids requires a linker of appropriate length and flexibility to ensure that both pharmacophores can interact effectively with their respective targets.

Emerging Research Areas and Future Directions for Naphthalene Amine Derivatives

Application in Advanced Materials Science

The rigid, planar structure and π-conjugated electron system of the naphthalene (B1677914) core are central to the application of its amine derivatives in advanced materials. nih.gov Researchers are increasingly exploring these compounds for the development of novel organic semiconductors, polymers, and supramolecular assemblies.

One prominent area of investigation involves naphthalene diimides (NDIs), which can be synthesized from naphthalenetetracarboxylic acid dianhydride and various primary amines. acs.org These NDI-based materials often exhibit n-type semiconductor behavior, a less common and highly sought-after property in organic electronics. acs.org The ability to chemically modify the amine component allows for fine-tuning of the material's electronic properties and solid-state packing, which are crucial for applications in:

Organic Field-Effect Transistors (OFETs): The semiconductor properties of NDI derivatives are being harnessed to create lightweight, flexible transistors for next-generation electronics. acs.org

Solar Cell Technology: Core-substituted naphthalene diimides are being investigated for their potential in artificial photosynthesis and as components in organic solar cells. researchgate.net

Supramolecular Chemistry: The tendency of NDI derivatives to self-assemble into ordered nanostructures is being exploited to build complex molecular architectures like nanobelts and gels for sensing applications. researchgate.net

The research in this field is focused on designing and synthesizing new naphthalene-amine derivatives with enhanced charge transport capabilities, improved stability, and tailored self-assembly properties.

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a critical technology in drug discovery and chemical biology, enabling the rapid testing of thousands of compounds. Naphthalene-amine derivatives are being integrated into HTS platforms, primarily leveraging their fluorescent properties.

A key example is the use of 2-naphthylamine (B18577) in fluorescent indicator displacement assays (FIDA). nih.gov This technique is used to determine the concentration of α-chiral primary amines, which are important building blocks in pharmaceutical synthesis. In this assay, a non-fluorescent complex is formed, and the addition of a chiral amine displaces the 2-naphthylamine, leading to a "turn-on" fluorescence signal that can be quantified. nih.gov This method offers a rapid and sensitive way to analyze large numbers of reaction products, addressing a common bottleneck in the drug discovery process. nih.gov

The unique fluorescence characteristics of naphthalene derivatives, such as high quantum yield and photostability, make them excellent candidates for the development of new HTS assays. nih.gov Future research will likely focus on:

Developing novel naphthalene-based fluorogenic reagents for detecting a wider range of analytes. nih.gov

Incorporating these derivatives into cell-based assays for phenotypic screening.

Utilizing their properties to screen for inhibitors of specific enzymes or protein-protein interactions.

The table below summarizes key data related to the application of naphthalene derivatives in screening.

Application AreaTechnique/MethodNaphthalene Derivative ExampleKey Advantage
HTS for Chiral Amines Fluorescent Indicator Displacement Assay (FIDA)2-NaphthylamineRapid quantification of amine concentration
Bioanalytical Analysis Fluorogenic DerivatizationNaphthalene-2,3-dicarboxaldehyde (NDA)Sensitive detection of primary amines

Development of Targeted Chemical Probes

The inherent fluorescence of the naphthalene moiety makes it an ideal scaffold for the development of targeted chemical probes for sensing and imaging. nih.gov These probes are designed to interact with specific ions, molecules, or biomolecules, resulting in a detectable change in their fluorescence signal.

Naphthalene-based fluorescent probes are valued for their:

High Sensitivity and Selectivity: Their hydrophobic nature and tunable electronic structure allow for the design of probes that bind selectively to specific targets. nih.gov

Photostability: The naphthalene ring system imparts resistance to photobleaching, enabling longer-term imaging experiments. nih.gov

Structural Modifiability: The naphthalene core can be readily functionalized with different recognition groups to target a wide array of analytes. mdpi.com

Recent research has demonstrated the synthesis of naphthalene derivative fluorescent probes for the detection of metal ions like Al³⁺. mdpi.com In these systems, the binding of the metal ion to the probe restricts intramolecular motion, leading to a significant enhancement in fluorescence intensity. Other studies have focused on creating probes for anions and important biological molecules. researchgate.net The development of these tools is crucial for understanding complex biological processes and for diagnostic applications.

Future directions in this area include the design of probes with even greater sensitivity, selectivity for complex biological targets like specific proteins or nucleic acid sequences, and suitability for in-vivo imaging.

Challenges and Opportunities in the Field of Naphthalene-Derived Amines

While the potential applications of naphthalene-derived amines are vast, several challenges must be addressed to realize their full potential.

Challenges:

Synthesis and Regioselectivity: The synthesis of specific polysubstituted naphthalene derivatives can be complex. Controlling the position of functional groups (regioselectivity) on the naphthalene ring is a significant synthetic hurdle that often requires multi-step processes. ekb.eg

Stereocontrol: For chiral amines, achieving high enantiomeric excess during synthesis is critical, particularly for pharmaceutical applications, and often requires sophisticated catalytic methods. nih.gov

Solubility and Processing: The flat, aromatic nature of naphthalene derivatives can lead to poor solubility in common solvents, complicating their purification and processing for materials science applications.

Toxicity: Some naphthalene derivatives, such as 1-naphthylamine, are known carcinogens. wikipedia.org Therefore, a thorough toxicological assessment of new derivatives is essential, especially for any application involving biological systems.

Opportunities:

New Catalytic Methods: The development of novel catalytic systems, such as vanadium-based catalysts for direct amination of naphthalene, presents an opportunity for more efficient and environmentally friendly synthesis routes. researchgate.net

Computational Design: Advances in computational chemistry can aid in the rational design of new naphthalene-amine derivatives with optimized electronic, optical, and binding properties for specific applications.

Hybrid Materials: There is significant potential in creating hybrid materials that combine the properties of naphthalene-amine derivatives with other functional materials, such as polymers or nanoparticles, to create multifunctional systems.

Bio-conjugation: Functionalizing bioactive molecules with naphthalene-amine probes offers a powerful tool for studying drug delivery, metabolism, and target engagement in real-time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.